5-(4,5,6,7-Tetrahydro-1-benzothien-2-yl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(4,5,6,7-Tetrahydro-1-benzothien-2-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a thiadiazole ring fused with a tetrahydrobenzothiophene moiety
Scientific Research Applications
Chemistry
In chemistry, 5-(4,5,6,7-Tetrahydro-1-benzothien-2-yl)-1,3,4-thiadiazol-2-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of thiadiazole exhibit antimicrobial, antifungal, and anticancer activities. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound is studied for its potential as a drug candidate. Its derivatives have shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their thermal stability, mechanical strength, and other desirable characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,5,6,7-Tetrahydro-1-benzothien-2-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-1,3,4-thiadiazole with 2-bromo-4,5,6,7-tetrahydrobenzothiophene under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, and to ensure consistent product quality. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(4,5,6,7-Tetrahydro-1-benzothien-2-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH) in DMF.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Substituted thiadiazoles with various functional groups.
Mechanism of Action
The mechanism of action of 5-(4,5,6,7-Tetrahydro-1-benzothien-2-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in disease pathways. For example, it could act as an inhibitor of kinases or other proteins critical for cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 5-(4,5,6,7-Tetrahydro-1-benzothien-2-yl)-1,3,4-thiadiazol-2-amine
- 4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid
- 2-Amino-1,3,4-thiadiazole
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of the thiadiazole and tetrahydrobenzothiophene moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c11-10-13-12-9(15-10)8-5-6-3-1-2-4-7(6)14-8/h5H,1-4H2,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSCIHVVLPBIQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C3=NN=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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